molecular formula C14H20N4O B2752085 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034420-03-4

2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No.: B2752085
CAS No.: 2034420-03-4
M. Wt: 260.341
InChI Key: XLIQUQXKDNDQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H20N4O and its molecular weight is 260.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities
A series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These compounds were examined against bacterial and fungal strains as well as Mycobacterium tuberculosis, providing insights into designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Additionally, a theoretical study on the structure and protonation of Palbociclib, a drug containing related structural motifs, highlighted the importance of nitrogen protonation in the active site of its target enzyme, indicating the significance of pyrimidine-azetidinone structures in drug design (Alkorta & Elguero, 2014).

Antimicrobial and Antitubercular Agents
Compounds with pyrimidine and azetidinone groups have shown significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with certain derivatives displaying substantial efficacy at low MIC concentrations. This highlights their potential as scaffolds for developing new antimicrobial and antitubercular agents (Pathak et al., 2014).

Anticancer Applications
A new anilino-3H-pyrrolo[3,2-f]quinoline derivative, structurally similar to the compound of interest, has shown high antiproliferative activity by intercalating with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase. These mechanisms suggest a broad application in cancer therapy (Via et al., 2008).

Antimicrobial Activities
Thiazolo-pyrimidine analogues have been synthesized and characterized for their antimicrobial activities, guided by docking studies against DNA gyrase. These studies provide a framework for designing molecules with enhanced antimicrobial properties (Bhadraiah et al., 2020).

Properties

IUPAC Name

2-cyclopentyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-13(8-11-4-1-2-5-11)18-9-12(10-18)17-14-15-6-3-7-16-14/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIQUQXKDNDQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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